Isobutyl formate
Overview
Description
Isobutyl formate is a clear, colorless liquid with a characteristic fruity aroma. It is an ester formed from formic acid and isobutanol, with the molecular formula C5H10O2 . This compound is commonly used as a flavoring and fragrance agent in various industries due to its pleasant odor.
Mechanism of Action
Target of Action
Isobutyl formate, also known as 2-methylpropyl methanoate, is an organic ester with the chemical formula C5H10O2 . The primary targets of this compound are the olfactory receptors in humans and animals. It is used as a flavor and fragrance ingredient because of its sweet, ethereal, and slightly fruity odor .
Mode of Action
This compound interacts with its targets, the olfactory receptors, by binding to them and triggering a neural response. This response is then processed by the brain as a specific smell, which in this case is sweet, ethereal, and slightly fruity .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the olfactory system. When this compound binds to the olfactory receptors, it triggers a signal transduction pathway that leads to the perception of smell. The downstream effects include the recognition of the specific scent associated with this compound .
Pharmacokinetics
The metabolism and excretion of this compound would depend on various factors, including the individual’s metabolic rate and the presence of metabolizing enzymes .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the stimulation of olfactory receptors and the subsequent perception of its characteristic smell. On a cellular level, this involves the activation of signal transduction pathways in olfactory receptor neurons .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of other odorous substances can affect the perception of its smell. Additionally, factors such as temperature and pH could potentially affect the stability of this compound .
Biochemical Analysis
Biochemical Properties
Isobutyl formate is a clear and colorless liquid that gives off a characteristic fruity aroma . It is highly volatile and has a boiling point of about 107-109 °C . Its relative density is approximately 0.87 g/cm3, making it less dense than water . It has limited solubility in water but is miscible with most organic solvents such as alcohol and ether .
Molecular Mechanism
The molecular mechanism of this compound involves the Fischer esterification of isobutanol with formic acid, with the aid of an acid catalyst . This reaction results in the formation of this compound .
Temporal Effects in Laboratory Settings
This compound is generally stable under normal temperatures and pressures, although it can decompose under excessive heat
Metabolic Pathways
It is known that this compound is formed by the Fischer esterification of isobutanol with formic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing isobutyl formate is through esterification, a chemical reaction between an alcohol and a carboxylic acid. In this case, formic acid reacts with isobutanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid . The reaction can be represented as follows:
HCOOH+C4H9OH→HCOOC4H9+H2O
Industrial Production Methods: In industrial settings, the esterification process is typically carried out in large reactors where formic acid and isobutanol are mixed with a catalyst. The reaction mixture is then heated to facilitate the reaction. The resulting ester is purified through distillation to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Isobutyl formate, being an ester, undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back into formic acid and isobutanol.
Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Although esters are generally resistant to oxidation, under strong oxidizing conditions, they can be converted to carboxylic acids.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Major Products Formed:
Hydrolysis: Formic acid and isobutanol.
Reduction: Isobutanol.
Oxidation: Formic acid.
Scientific Research Applications
Isobutyl formate has a wide range of applications in scientific research and industry:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in studies involving ester metabolism and enzymatic reactions.
Medicine: Investigated for its potential use in drug formulation and delivery systems.
Comparison with Similar Compounds
Isobutyl formate can be compared with other esters that have similar structures and properties:
Ethyl formate: Similar fruity odor, used as a flavoring agent.
Methyl formate: Used as a solvent and in the manufacture of formic acid.
Butyl formate: Also used as a flavoring agent with a fruity aroma.
Uniqueness: this compound is unique due to its specific combination of formic acid and isobutanol, which imparts a distinct fruity aroma that is highly desirable in flavoring and fragrance applications .
Properties
IUPAC Name |
2-methylpropyl formate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-5(2)3-7-4-6/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMSWPWPYJVYKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
Record name | ISOBUTYL FORMATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3668 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060257 | |
Record name | Formic acid, 2-methylpropyl ester | |
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Molecular Weight |
102.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Isobutyl formate appears as a colorless liquid. Less dense than water. Vapors heavier than air. Vapors may be narcotic and irritating in high concentrations. Used as a solvent and to make perfumes., Colorless liquid; [CAMEO] Clear light yellow liquid; [Acros Organics MSDS], Liquid, colourless to pale yellow liquid with a fruity, ethereal odour | |
Record name | ISOBUTYL FORMATE | |
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URL | https://cameochemicals.noaa.gov/chemical/3668 | |
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Record name | Isobutyl formate | |
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Record name | 2-Methylpropyl formate | |
Source | Human Metabolome Database (HMDB) | |
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Record name | Isobutyl formate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/636/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
97.00 to 99.00 °C. @ 760.00 mm Hg | |
Record name | 2-Methylpropyl formate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031247 | |
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Flash Point |
less than 70 °F (NFPA, 2010) | |
Record name | ISOBUTYL FORMATE | |
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Solubility |
10.2 mg/mL at 25 °C, miscible with alcohol, ether; soluble in organic solvents; slightly soluble in water | |
Record name | 2-Methylpropyl formate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031247 | |
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Record name | Isobutyl formate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/636/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.876-0.886 | |
Record name | Isobutyl formate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/636/ | |
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Vapor Pressure |
40.1 [mmHg] | |
Record name | Isobutyl formate | |
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CAS No. |
542-55-2 | |
Record name | ISOBUTYL FORMATE | |
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Record name | Isobutyl formate | |
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Record name | Isobutyl formate | |
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Record name | ISOBUTYL FORMATE | |
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Record name | Formic acid, 2-methylpropyl ester | |
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Record name | Formic acid, 2-methylpropyl ester | |
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Record name | Isobutyl formate | |
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Record name | ISOBUTYL FORMATE | |
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Record name | 2-Methylpropyl formate | |
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Melting Point |
-95 °C | |
Record name | 2-Methylpropyl formate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031247 | |
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